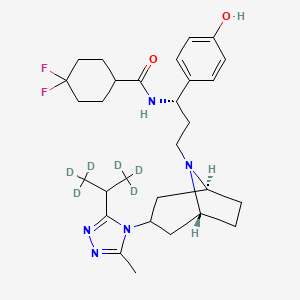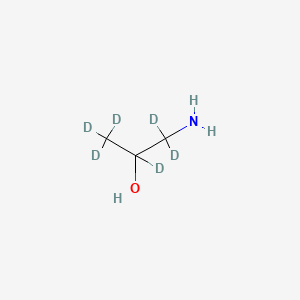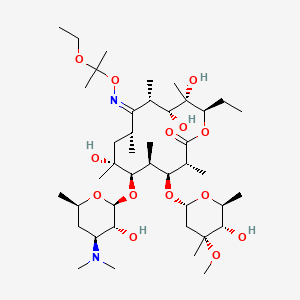
Oxacyclotetradecane Erythromycin Derivatives
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacyclotetradecane Erythromycin Derivatives are a class of macrolide antibiotics derived from erythromycin. These compounds are known for their broad-spectrum antimicrobial activity, which makes them valuable in treating various bacterial infections. The molecular structure of these derivatives includes a large lactone ring, which is characteristic of macrolides, and modifications that enhance their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclotetradecane Erythromycin Derivatives typically involves the modification of the erythromycin molecule. One common method is the oximation of erythromycin, where the keto group at the C-9 position is converted to an oxime. This reaction is usually carried out under mild conditions using hydroxylamine derivatives .
Industrial Production Methods
Industrial production of these derivatives often involves large-scale fermentation processes to produce erythromycin, followed by chemical modification. The fermentation is carried out using strains of Saccharopolyspora erythraea, and the resulting erythromycin is then purified and chemically modified to produce the desired derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxacyclotetradecane Erythromycin Derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, hydroxylated compounds, and substituted macrolides. These modifications can enhance the antimicrobial activity and pharmacokinetic properties of the derivatives .
Scientific Research Applications
Oxacyclotetradecane Erythromycin Derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, especially in patients allergic to penicillin.
Industry: Employed in the development of new antibiotics and drug delivery systems.
Mechanism of Action
The mechanism of action of Oxacyclotetradecane Erythromycin Derivatives involves binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death. The molecular targets include the 23S rRNA within the ribosome, and the pathways involved are critical for bacterial protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.
Roxithromycin: A semi-synthetic derivative with enhanced pharmacokinetic properties.
Uniqueness
Oxacyclotetradecane Erythromycin Derivatives are unique due to their specific modifications, which can enhance their antimicrobial activity and reduce resistance. These derivatives often have improved pharmacokinetic properties, such as better absorption and longer half-life, compared to other macrolides .
Properties
Molecular Formula |
C42H78N2O14 |
|---|---|
Molecular Weight |
835.1 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C42H78N2O14/c1-17-29-42(13,50)34(46)24(5)31(43-58-39(9,10)52-18-2)22(3)20-40(11,49)36(57-38-32(45)28(44(14)15)19-23(4)53-38)25(6)33(26(7)37(48)55-29)56-30-21-41(12,51-16)35(47)27(8)54-30/h22-30,32-36,38,45-47,49-50H,17-21H2,1-16H3/b43-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,40-,41-,42-/m1/s1 |
InChI Key |
BQIJMZDZVNPWGN-GKHWQSMJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


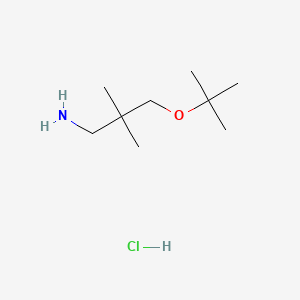
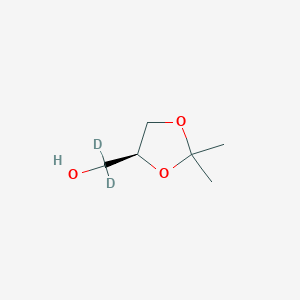




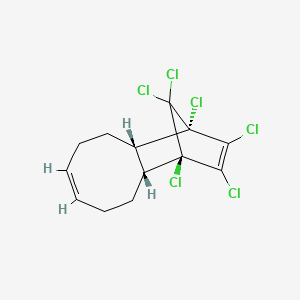
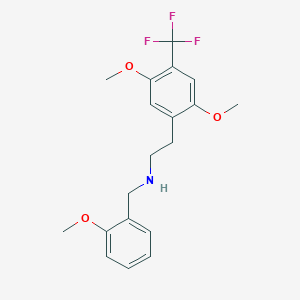
![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
